(2Z)-3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one
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Overview
Description
(Z)-3-(3,4-DIMETHOXYPHENYL)-1-(4-FLUOROPHENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3,4-DIMETHOXYPHENYL)-1-(4-FLUOROPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors can be employed to enhance the efficiency and yield of the reaction. Additionally, the use of catalysts and alternative green chemistry approaches can be explored to make the process more sustainable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(3,4-DIMETHOXYPHENYL)-1-(4-FLUOROPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to introduce various substituents on the aromatic rings.
Major Products Formed
Oxidation: Epoxides, diols, and carboxylic acids.
Reduction: Saturated ketones and alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
(Z)-3-(3,4-DIMETHOXYPHENYL)-1-(4-FLUOROPHENYL)-2-PROPEN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-3-(3,4-DIMETHOXYPHENYL)-1-(4-FLUOROPHENYL)-2-PROPEN-1-ONE involves its interaction with molecular targets and pathways in biological systems. The compound can modulate various signaling pathways, leading to its observed biological effects. For example, it may inhibit specific enzymes or receptors involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3,4-DIMETHOXYPHENYL)-1-(4-FLUOROPHENYL)-2-PROPEN-1-ONE: The E-isomer of the compound, which has different stereochemistry.
(Z)-3-(3,4-DIMETHOXYPHENYL)-1-(4-CHLOROPHENYL)-2-PROPEN-1-ONE: A similar compound with a chlorine substituent instead of fluorine.
(Z)-3-(3,4-DIMETHOXYPHENYL)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE: A similar compound with a methoxy substituent instead of fluorine.
Uniqueness
(Z)-3-(3,4-DIMETHOXYPHENYL)-1-(4-FLUOROPHENYL)-2-PROPEN-1-ONE is unique due to its specific combination of substituents and stereochemistry, which can influence its chemical reactivity and biological activity. The presence of both methoxy and fluorine groups can enhance its stability and modify its interaction with biological targets compared to other similar compounds.
Properties
Molecular Formula |
C17H15FO3 |
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Molecular Weight |
286.30 g/mol |
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H15FO3/c1-20-16-10-4-12(11-17(16)21-2)3-9-15(19)13-5-7-14(18)8-6-13/h3-11H,1-2H3/b9-3- |
InChI Key |
MWFPOMHEKFNGLA-OQFOIZHKSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C(=O)C2=CC=C(C=C2)F)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F)OC |
Origin of Product |
United States |
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